Enhanced Reactivity for Cross-Coupling via 4-Iodo Substituent Relative to Non-Iodinated Analog
The iodine atom at the 4-position enables participation in palladium-catalyzed cross-coupling reactions, a capability absent in the non-iodinated analog 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine (CAS 3528-56-1). While no direct head-to-head kinetic study was found, class-level inference from established reactivity of aryl iodides in cross-coupling reactions indicates that the target compound serves as a versatile electrophilic partner for introducing diverse substituents [1]. In contrast, the non-iodinated analog lacks a halide leaving group and is essentially unreactive under standard cross-coupling conditions .
| Evidence Dimension | Cross-coupling reactivity (qualitative) |
|---|---|
| Target Compound Data | Iodo-substituted; competent electrophile for Suzuki-Miyaura, Sonogashira, etc. (class inference) |
| Comparator Or Baseline | 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine (CAS 3528-56-1); no halogen substituent |
| Quantified Difference | Not applicable; qualitative difference in synthetic utility |
| Conditions | Standard Pd-catalyzed cross-coupling conditions (class knowledge) |
Why This Matters
Procurement of the iodo-substituted compound is essential for any synthetic route requiring subsequent derivatization at the 4-position of the pyrazole ring, as the non-iodinated analog is functionally inert for this purpose.
- [1] Jaster, J., Dreßler, E., Geitner, R., & Groß, G. A. Synthesis and spectroscopic characterization of furan-2-carbaldehyde-d. Molbank 2023, 2023(2), M1654. View Source
